Glycyl-proline-1-naphthylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

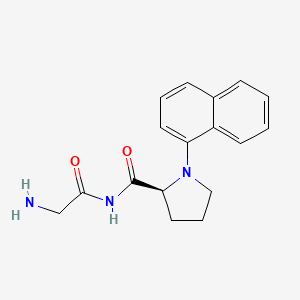

Glycyl-proline-1-naphthylamide, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Dipeptidyl Peptidase IV Inhibition

Glycyl-proline-1-naphthylamide is primarily recognized as a substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound has been utilized in assays to measure DPP-IV activity in human serum, which is crucial for understanding diabetes and metabolic disorders. Research indicates that the inhibition of DPP-IV can improve glycemic control in diabetic patients, making this compound a valuable tool in diabetes research and drug development .

1.2 Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to promote the release of neurotransmitters like acetylcholine and dopamine, which are essential for cognitive function . This suggests potential applications in developing therapies aimed at mitigating the effects of neurodegeneration.

1.3 Cancer Research

This compound has been investigated for its role in cancer therapy. It acts as a substrate for prolidase, an enzyme that plays a role in collagen metabolism and tumor progression. Inhibiting prolidase activity using glycyl-proline-based compounds could provide a novel approach to cancer treatment by targeting tumor microenvironments .

Diagnostic Applications

2.1 Biomarker for Liver Disorders

Glycyl-proline dipeptidyl aminopeptidase isoenzymes have been studied as potential biomarkers for diagnosing primary hepatocellular carcinoma (PHC). Elevated levels of specific isoenzymes have been observed in patients with liver cancer compared to healthy individuals, indicating their utility in clinical diagnostics . This application underscores the importance of glycyl-proline derivatives in early cancer detection.

2.2 Prolidase Deficiency Assessment

The activity of prolidase against glycyl-proline has been linked to prolidase deficiency disorders. Patients with this condition exhibit decreased enzyme activity, leading to elevated levels of glycyl-proline in urine. This relationship can be used to develop diagnostic tests for prolidase deficiency, aiding in patient management .

Biochemical Research Applications

3.1 Peptide Transport Studies

Research has demonstrated that glycyl-proline can serve as a substrate for peptide transport systems in intestinal cells. Understanding how this compound interacts with transport mechanisms can provide insights into nutrient absorption and metabolism . Such studies are essential for developing strategies to enhance nutrient bioavailability.

3.2 Structure-Activity Relationship Studies

The synthesis of analogues of this compound has facilitated structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. These studies help identify modifications that enhance its efficacy as an inhibitor of DPP-IV and other therapeutic targets .

Case Studies and Research Findings

Propiedades

Número CAS |

69519-57-9 |

|---|---|

Fórmula molecular |

C17H19N3O2 |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

(2S)-N-(2-aminoacetyl)-1-naphthalen-1-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H19N3O2/c18-11-16(21)19-17(22)15-9-4-10-20(15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15H,4,9-11,18H2,(H,19,21,22)/t15-/m0/s1 |

Clave InChI |

ISYRZPSFPJOYCQ-HNNXBMFYSA-N |

SMILES |

C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |

SMILES isomérico |

C1C[C@H](N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |

SMILES canónico |

C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |

Sinónimos |

Gly-Pro-1-naphthylamide Gly-Pro-NA glycyl-proline-1-naphthylamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.